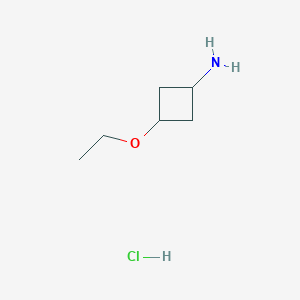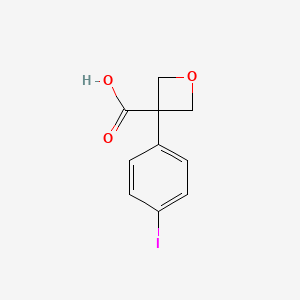
3-(4-Iodophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(4-Iodophenyl)oxetane-3-carboxylic acid , also known by its systematic name 3-Oxetanecarboxylic acid , is a heterocyclic carboxylic acid compound. It finds applications in laboratory organic synthesis and serves as an intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of 3-(4-Iodophenyl)oxetane-3-carboxylic acid involves specific chemical reactions. While I don’t have the exact synthetic pathway at hand, it typically starts with the introduction of an iodine atom onto a phenyl ring within an oxetane framework. Further steps may include carboxylation to form the carboxylic acid group. Researchers often employ various reagents and conditions to achieve this transformation .
Molecular Structure Analysis
The molecular formula of 3-(4-Iodophenyl)oxetane-3-carboxylic acid is C₄H₆O₃ , and its molecular weight is approximately 102.09 g/mol . The compound features an oxetane ring (a four-membered cyclic ether) with a carboxylic acid group attached to one of the carbon atoms. The iodine substitution occurs at the phenyl moiety, resulting in the 4-iodophenyl group .
Chemical Reactions Analysis
While specific reactions involving this compound may vary based on the context, potential reactions include hydrolysis of the carboxylic acid group, substitution reactions at the iodine position, and ring-opening reactions of the oxetane ring. Researchers explore these reactions to modify the compound for desired applications .
Physical And Chemical Properties Analysis
- Storage Conditions : It should be stored at -20°C or 2-8°C depending on the specific product .
- Safety Information : The compound is classified as hazardous. It poses risks of acute oral toxicity (H302) and eye damage (H318). Safety precautions include wearing appropriate protective gear and avoiding contact with eyes or skin .
Scientific Research Applications
Bioisostere of Carboxylic Acid Functional Group : Oxetanes, including structures similar to 3-(4-Iodophenyl)oxetane-3-carboxylic acid, have been evaluated as potential bioisosteres for the carboxylic acid functional group. This research suggests that these compounds could serve as isosteric replacements for carboxylic acid in various chemical and pharmaceutical applications (Lassalas et al., 2017).
Synthesis of Oxetane Derivatives : Studies have developed methods for the synthesis of oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate, which are crucial for creating various derivatives of oxetane, including potentially 3-(4-Iodophenyl)oxetane-3-carboxylic acid (Susan Elizabeth et al., 2016).
Drug Discovery Applications : The oxetane ring, similar to that in 3-(4-Iodophenyl)oxetane-3-carboxylic acid, has been identified as a useful bioisostere in drug discovery. It can replace geminal dimethyl groups and carbonyl groups, influencing properties like solubility and metabolic stability (Wuitschik et al., 2010).
Synthesis of Stereoisomers of Oxetin : Research has focused on synthesizing different stereoisomers of oxetane derivatives, which could include compounds like 3-(4-Iodophenyl)oxetane-3-carboxylic acid. This is significant for creating specific compounds with desired properties (Kassir et al., 2016).
Isomerization of Oxetane-Carboxylic Acids : A study has found that many oxetane-carboxylic acids, which could include 3-(4-Iodophenyl)oxetane-3-carboxylic acid, are unstable and can isomerize into new (hetero)cyclic lactones under certain conditions. This highlights the importance of storage and handling conditions for these compounds (Chalyk et al., 2022).
Gold-Catalyzed Synthesis of Oxetan-3-ones : A method for synthesizing various oxetan-3-ones, potentially including 3-(4-Iodophenyl)oxetane-3-carboxylic acid, has been developed. This technique uses gold catalysis and represents a safer and more efficient approach to creating these compounds (Ye et al., 2010).
Mechanism of Action
The precise mechanism of action for 3-(4-Iodophenyl)oxetane-3-carboxylic acid depends on its intended use. As an intermediate in pharmaceutical synthesis, it may participate in further reactions to create bioactive compounds. Understanding its mechanism within specific pathways requires detailed investigation and experimentation .
Safety and Hazards
properties
IUPAC Name |
3-(4-iodophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZILXUEABUOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

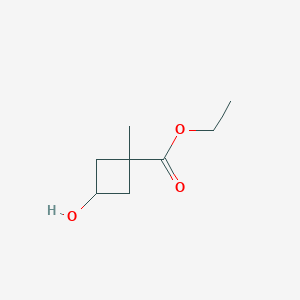
![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)
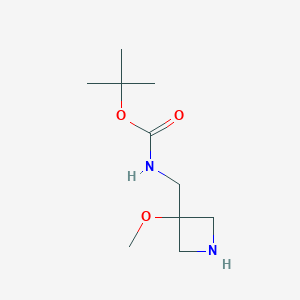
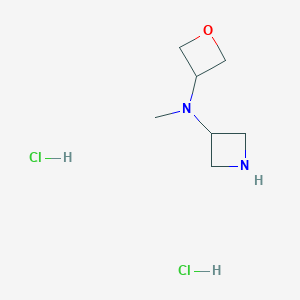
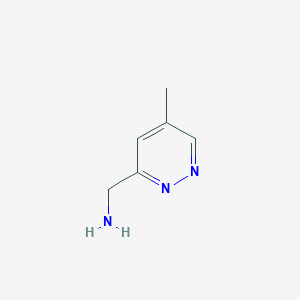
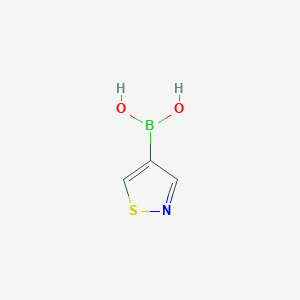
![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
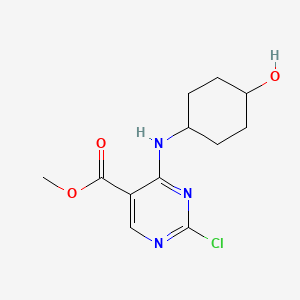
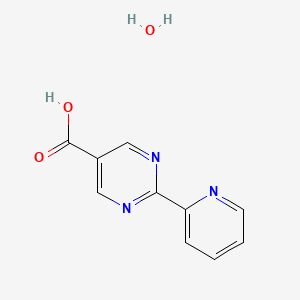
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)

